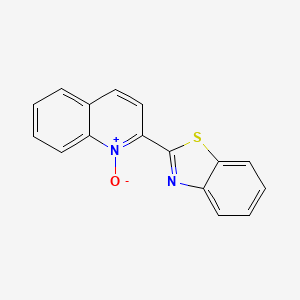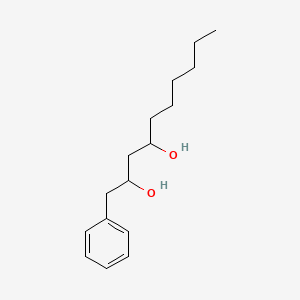![molecular formula C16H13F3N2O2 B12634981 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with an indazole moiety
Méthodes De Préparation
The synthesis of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial step often includes the preparation of the indazole ring, followed by its attachment to the benzenediol core. Common synthetic routes may involve:
Cyclization reactions: to form the indazole ring.
Substitution reactions: to introduce the trifluoromethyl and ethyl groups.
Coupling reactions: to attach the indazole moiety to the benzenediol core.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to modify the indazole ring or the benzenediol core.
Substitution: The trifluoromethyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the indazole ring can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- include:
1,3-Benzenediol, 4-ethyl-: Lacks the trifluoromethyl and indazole groups, resulting in different chemical properties and applications.
1,3-Benzenediol, 4-[2-methyl-7-(trifluoromethyl)-2H-indazol-3-yl]-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
The uniqueness of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13F3N2O2 |
|---|---|
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
4-[2-ethyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13F3N2O2/c1-2-21-15(10-7-6-9(22)8-13(10)23)11-4-3-5-12(14(11)20-21)16(17,18)19/h3-8,22-23H,2H2,1H3 |
Clé InChI |
KBGLTSFNAOPVIO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
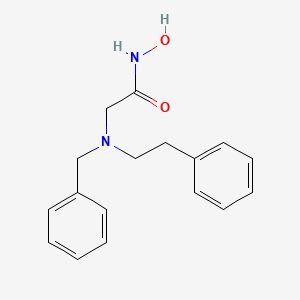
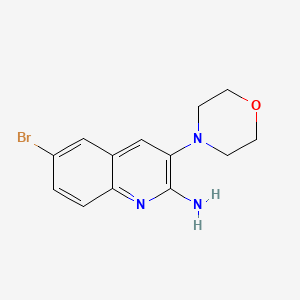
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
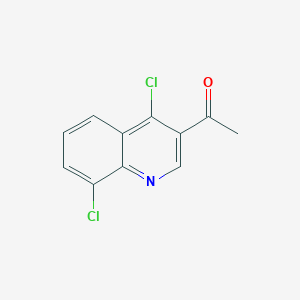
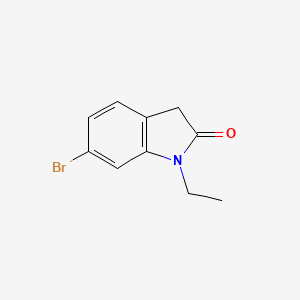
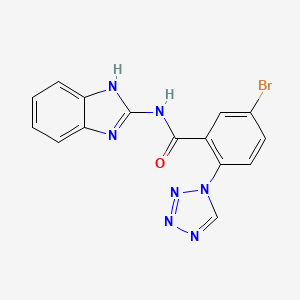
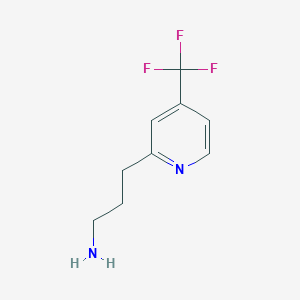
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
